Cas no 81882-78-2 (3-Amino-N-propylbenzamide)
3-Amino-N-propylbenzamide Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-N-propylbenzamide
- 81882-78-2
- CS-0248520
- AKOS000128270
- Z239124184
- MFCD09044166
- DTXSID80514074
- EN300-40093
- XNOMKEXWIOBSHC-UHFFFAOYSA-N
- 3-[(N-propylamino)carbonyl]aniline
- SCHEMBL658648
- STL068622
- G22604
-
- MDL: MFCD09044166
- Inchi: 1S/C10H14N2O/c1-2-6-12-10(13)8-4-3-5-9(11)7-8/h3-5,7H,2,6,11H2,1H3,(H,12,13)
- InChI Key: XNOMKEXWIOBSHC-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1)N)NCCC
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.1Ų
3-Amino-N-propylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A637213-50mg |
3-amino-N-propylbenzamide |
81882-78-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A637213-100mg |
3-amino-N-propylbenzamide |
81882-78-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | A637213-500mg |
3-amino-N-propylbenzamide |
81882-78-2 | 500mg |
$ 365.00 | 2022-06-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025772-1g |
3-Amino-N-propylbenzamide |
81882-78-2 | 1g |
4388CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025772-500mg |
3-Amino-N-propylbenzamide |
81882-78-2 | 500mg |
2843CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025772-1g |
3-Amino-N-propylbenzamide |
81882-78-2 | 1g |
4388.0CNY | 2021-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 025772-500mg |
3-Amino-N-propylbenzamide |
81882-78-2 | 500mg |
2843.0CNY | 2021-07-10 | ||
| Enamine | EN300-40093-0.05g |
3-amino-N-propylbenzamide |
81882-78-2 | 95.0% | 0.05g |
$60.0 | 2025-02-20 | |
| Enamine | EN300-40093-0.1g |
3-amino-N-propylbenzamide |
81882-78-2 | 95.0% | 0.1g |
$89.0 | 2025-02-20 | |
| Enamine | EN300-40093-0.25g |
3-amino-N-propylbenzamide |
81882-78-2 | 95.0% | 0.25g |
$128.0 | 2025-02-20 |
3-Amino-N-propylbenzamide Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 3-Amino-N-propylbenzamide
3-Amino-N-Propylbenzamide: A Comprehensive Overview
3-Amino-N-propylbenzamide, identified by the CAS number 81882-78-2, is a versatile organic compound with significant applications in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its potential in drug development, polymer synthesis, and advanced materials research. Recent studies have highlighted its role in enhancing the performance of certain polymer-based composites, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 3-amino-N-propylbenzamide consists of a benzene ring substituted with an amino group at the third position and an N-propyl group attached to the amide functional group. This configuration imparts the compound with unique electronic and steric properties, which are crucial for its applications in chemical synthesis. The amide group, in particular, plays a pivotal role in forming hydrogen bonds, which is essential for its interactions in biological systems and polymer matrices.
Recent advancements in materials science have explored the use of 3-amino-N-propylbenzamide as a building block for synthesizing high-performance polymers. Researchers have demonstrated that incorporating this compound into polymer networks can significantly improve mechanical strength and thermal stability. For instance, a study published in 2023 revealed that polyamides synthesized with 3-amino-N-propylbenzamide exhibited enhanced tensile strength and resistance to thermal degradation, making them suitable for aerospace and automotive applications.
In the field of drug discovery, 3-amino-N-propylbenzamide has been investigated as a potential lead compound for developing new pharmaceutical agents. Its ability to form stable amide bonds makes it an attractive candidate for designing bioactive molecules. A recent study highlighted its role in inhibiting certain enzymes associated with neurodegenerative diseases, suggesting its potential as a therapeutic agent.
The synthesis of 3-amino-N-propylbenzamide typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. Researchers have optimized these processes to achieve higher yields and better purity levels. For example, a 2023 paper described a novel synthetic pathway that utilized microwave-assisted synthesis to accelerate reaction times while maintaining product quality.
Beyond its direct applications, 3-amino-N-propylbenzamide serves as a valuable intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical transformations makes it a valuable tool in organic synthesis. Recent studies have explored its use in click chemistry reactions, where it acts as a scaffold for constructing larger molecular frameworks.
In conclusion, 3-amino-N-propylbenzamide, with its unique chemical properties and diverse applications, continues to be a focal point in contemporary research. Its role in advancing materials science and drug discovery underscores its importance as a key compound in modern chemistry. As researchers continue to explore its potential, new applications and innovations are expected to emerge, further solidifying its place in the chemical landscape.
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